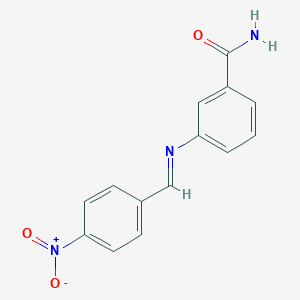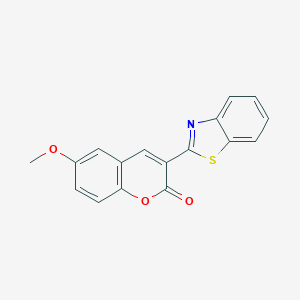
3-(2-Benzothiazolyl)-6-méthoxycoumarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound that is related to coumarin and benzothiazole . It is a fluorescent dye widely used for staining polymer particles, but also organelles or materials used in medicine .
Synthesis Analysis
The synthesis of benzothiazole compounds, which would include 3-(2-Benzothiazolyl)-6-methoxycoumarin, has been achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Mécanisme D'action
Target of Action
3-(2-Benzothiazolyl)-6-methoxycoumarin, a derivative of benzothiazole, has been found to interact with several targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
This inhibition disrupts the normal functioning of the bacterial cells, leading to their death .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting the enzymes mentioned above, it disrupts the synthesis of essential components of the bacterial cell, such as DNA, proteins, and cell wall components. This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Coumarin derivatives like umbelliferone have been reported to exhibit diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Result of Action
The result of the action of 3-(2-Benzothiazolyl)-6-methoxycoumarin is the inhibition of bacterial growth and replication. In addition, benzothiazole derivatives have shown potential anti-cancer effectiveness . The anti-cancer activity was examined by measuring the cell using MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) .
Action Environment
The action of 3-(2-Benzothiazolyl)-6-methoxycoumarin can be influenced by various environmental factors. For instance, the presence of different solvents like halomethane can affect the photochemical properties of benzothiazolyl derivatives . Furthermore, the synthesis of benzothiazoles has been related to green chemistry, indicating an environmentally friendly approach .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-Benzothiazolyl)-6-methoxycoumarin is its high sensitivity and specificity for labeling biomolecules. It also has a relatively long fluorescence lifetime, which allows for better signal-to-noise ratios in imaging experiments. However, 3-(2-Benzothiazolyl)-6-methoxycoumarin has some limitations, including its sensitivity to photobleaching and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving 3-(2-Benzothiazolyl)-6-methoxycoumarin. One potential application is in the development of new biosensors for detecting specific biomolecules in living cells and tissues. Another direction is in the use of 3-(2-Benzothiazolyl)-6-methoxycoumarin for studying the dynamics of protein-protein interactions and protein folding in real-time. Additionally, there is potential for using 3-(2-Benzothiazolyl)-6-methoxycoumarin in the development of new imaging techniques for studying complex biological systems.
Méthodes De Synthèse
The synthesis of 3-(2-Benzothiazolyl)-6-methoxycoumarin involves the condensation of 2-aminothiophenol with 6-methoxycoumarin-3-carboxaldehyde in the presence of a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Applications De Recherche Scientifique
Voici une analyse concise des applications de recherche scientifique de la 3-(2-Benzothiazolyl)-6-méthoxycoumarine :
Sondes fluorescentes
Utilisée comme sonde fluorescente pour la détection du peroxynitrite (ONOO–), offrant une grande stabilité et un temps de réponse rapide .
Lasers à colorants
Connu sous le nom de coumarine 540, il est important pour son utilisation comme laser à colorant, avec des études sur ses propriétés photochimiques dans divers solvants .
Films minces nanocristallins
Investigated for its structural and optical properties when used in nanocrystalline thin films on quartz substrates .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKDCKQIDYUFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

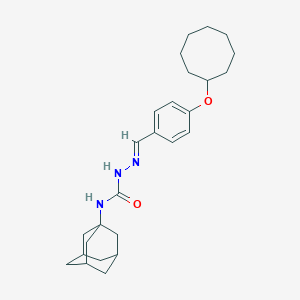
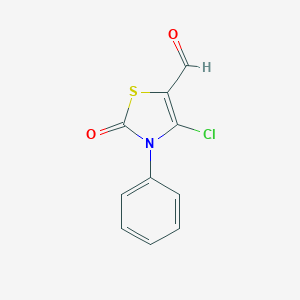
![4'-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-4-yl acetate](/img/structure/B420546.png)
![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)
![3-ethyl-2-{2-[3'-butyl-3-ethyl-4,4'-dioxo-2'-thioxo-2,5'-bis(1,3-thiazolidin-2-ylidene)-5-ylidene]ethylidene}-4-methyl-6-phenyl-3,6-dihydro-2H-imidazo[4,5-d][1,3]thiazol-4-ium](/img/structure/B420550.png)
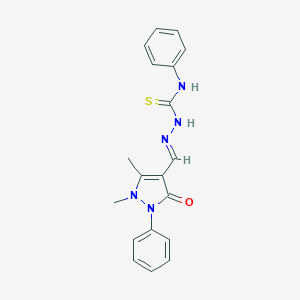
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B420554.png)
![4-{2-[4-(Acetyloxy)phenyl]-1-ethylbutyl}phenyl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B420555.png)
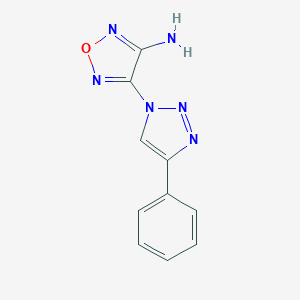
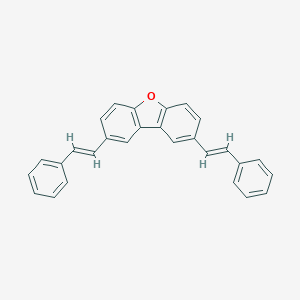

![2-Fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)-ethyl]-acetamide](/img/structure/B420565.png)
![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)
